3,4,5-trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide is a complex organic compound that features a benzimidazole core, a trimethoxyphenyl group, and a pentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite.
Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 3,4,5-trimethoxybenzoyl chloride under basic conditions.
Addition of Pentyl Side Chain: The pentyl side chain is added via an alkylation reaction, where the benzimidazole derivative is treated with pentyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: The benzimidazole core can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction of the benzimidazole core can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets within cells. The benzimidazole core is known to bind to DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition leads to the disruption of cell division and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-phenylbenzimidazole and 2-methylbenzimidazole share the benzimidazole core structure.
Trimethoxyphenyl Derivatives: Compounds like 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid share the trimethoxyphenyl group.
Uniqueness: 3,4,5-Trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide is unique due to the combination of the benzimidazole core, trimethoxyphenyl group, and pentyl side chain. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C24H31N3O4 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[1-(1-pentylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H31N3O4/c1-6-7-10-13-27-19-12-9-8-11-18(19)26-23(27)16(2)25-24(28)17-14-20(29-3)22(31-5)21(15-17)30-4/h8-9,11-12,14-16H,6-7,10,13H2,1-5H3,(H,25,28) |
InChI Key |
AXHYNGHTFPCIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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